molecular formula C21H24N4O2S2 B11262416 5-Ethyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

5-Ethyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

Cat. No.: B11262416
M. Wt: 428.6 g/mol
InChI Key: NKSHGIKSXGQLEA-UHFFFAOYSA-N
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Description

5-Ethyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a pyridazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the pyridazine and piperidine rings through various condensation and cyclization reactions. Common reagents used in these reactions include hydrazine, alkyl halides, and sulfonyl chlorides. The reaction conditions often require the use of solvents such as benzene or toluene and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 5-Ethyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and thiophene derivatives, such as:

Uniqueness

What sets 5-Ethyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

5-ethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C21H24N4O2S2/c1-2-18-9-12-21(28-18)29(26,27)24-17-8-6-7-16(15-17)19-10-11-20(23-22-19)25-13-4-3-5-14-25/h6-12,15,24H,2-5,13-14H2,1H3

InChI Key

NKSHGIKSXGQLEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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